molecular formula C18H21NO4S B3944125 (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline CAS No. 65492-83-3

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline

Cat. No.: B3944125
CAS No.: 65492-83-3
M. Wt: 347.4 g/mol
InChI Key: UTNZJYLQOHPHTQ-UHFFFAOYSA-N
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Description

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline (CAS: 65492-83-3), also known as phenylsulfonylsalsolidine, is a chiral tetrahydroisoquinoline derivative characterized by a phenylsulfonyl group at the 2-position, methyl and methoxy substituents at the 1-, 6-, and 7-positions, and an (S)-configured stereocenter . Its structural framework is frequently modified to explore structure-activity relationships (SAR) in neuropharmacology and antimicrobial studies .

Properties

IUPAC Name

2-(benzenesulfonyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-16-12-18(23-3)17(22-2)11-14(16)9-10-19(13)24(20,21)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNZJYLQOHPHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984089
Record name 2-(Benzenesulfonyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65492-83-3
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065492833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzenesulfonyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the isoquinoline core. For instance, the use of α,β-unsaturated aldehydes in the presence of catalytic systems has been reported . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry .

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The phenylsulfonyl group at the 2-position distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline 2-phenylsulfonyl, 1-methyl, 6,7-dimethoxy C₁₉H₂₁NO₄S 361.46 Chiral catalyst precursor
6,7-Dimethoxy-1-methyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline 2-(4-methylphenylsulfonyl) C₁₉H₂₃NO₄S 361.46 150 Higher crystallinity
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 2-ethoxycarbonyl C₁₅H₁₉NO₄ 277.32 Ester functionality; known compound
6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline 1-thiophen-2-yl C₁₅H₁₇NO₂S 275.40 Heterocyclic substitution
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline 1-(4-methoxyphenyl) C₁₈H₂₁NO₃ 299.36 Enhanced lipophilicity

Key Observations :

  • The phenylsulfonyl group in the target compound increases molecular weight and polarity compared to alkyl or aryl substituents (e.g., ethyl ester or thiophenyl analogs) .
  • The tosyl-substituted analog (2-(4-methylphenylsulfonyl)) shares the same molecular weight as the target compound but exhibits a higher melting point (150°C), suggesting stronger intermolecular interactions .
  • Heterocyclic substitutions (e.g., thiophen-2-yl) reduce molecular weight and may alter bioavailability due to sulfur’s electron-rich nature .

Structural and Conformational Insights

  • Crystal Structure: The (1S,3S)-methyl carboxylate derivative adopts a half-boat conformation in the tetrahydroisoquinoline ring, stabilized by hydrogen bonding . The phenylsulfonyl group in the target compound may induce distinct conformational preferences due to steric and electronic effects.
  • Tautomerism : Exocyclic C=C double bonds are observed in alkyl-substituted analogs under basic conditions, but sulfonyl groups likely suppress tautomerism by stabilizing the endocyclic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline

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